molecular formula C20H18N2O4S B11006829 (2R)-({[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid

(2R)-({[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid

Cat. No.: B11006829
M. Wt: 382.4 g/mol
InChI Key: ZTLKOHIVNNYTSY-MRXNPFEDSA-N
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Description

(2R)-({[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid is an organic compound with a complex structure that includes a thiazole ring, a methoxyphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-({[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.

    Coupling with Phenyl Group: The phenyl group can be coupled to the thiazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Assembly: The final step involves the coupling of the thiazole derivative with the phenylalanine derivative under peptide coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-({[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like KMnO4 or H2O2.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), often in the presence of a catalyst.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-({[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions due to its ability to mimic natural substrates. It can also be used in the development of new biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-({[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid involves its interaction with specific molecular targets. The thiazole ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(3,5-dinitrobenzoyl)aminoethanoic acid
  • (2R)-2-(methoxycarbonyl)aminoethanoic acid

Uniqueness

(2R)-({[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)(phenyl)ethanoic acid is unique due to the presence of the thiazole ring and methoxyphenyl group, which are not commonly found together in similar compounds. This unique combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

(2R)-2-[[2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C20H18N2O4S/c1-12-17(27-19(21-12)14-9-6-10-15(11-14)26-2)18(23)22-16(20(24)25)13-7-4-3-5-8-13/h3-11,16H,1-2H3,(H,22,23)(H,24,25)/t16-/m1/s1

InChI Key

ZTLKOHIVNNYTSY-MRXNPFEDSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)N[C@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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